E3 Ligase Ligand-linker Conjugate 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 18: is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, which is used to recruit the Cereblon protein. It serves as a key intermediate in the synthesis of complete PROTAC molecules, which are designed to target and degrade specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 18 involves the conjugation of Thalidomide (HY-14658) with an appropriate linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and reproducibility of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 18 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups on the linker or ligand are replaced by other groups.
Coupling Reactions: The conjugate can be further modified through coupling reactions to attach additional functional groups or molecules.
Common Reagents and Conditions:
Coupling Agents: Commonly used coupling agents include N,N’-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
Solvents: Reactions are typically carried out in solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM).
Catalysts: Catalysts like Palladium on Carbon (Pd/C) may be used in certain reactions to facilitate the process.
Major Products: The major products formed from these reactions are typically the desired conjugates with high purity and specific functional groups that enable further modifications or applications .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 18 has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: The compound is used to investigate the ubiquitin-proteasome system and its role in cellular processes.
Medicine: PROTACs derived from this conjugate are being explored as potential therapeutic agents for targeting and degrading disease-related proteins.
Industry: The compound is used in the development of novel drug discovery platforms and high-throughput screening assays
Wirkmechanismus
The mechanism of action of E3 Ligase Ligand-linker Conjugate 18 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a critical role in maintaining protein homeostasis within cells .
Vergleich Mit ähnlichen Verbindungen
Cereblon Ligand-linker Conjugates: These compounds are similar in structure and function, serving as intermediates in the synthesis of PROTACs.
Von Hippel-Lindau Ligand-linker Conjugates: These conjugates also target the ubiquitin-proteasome system but utilize a different E3 ligase.
MDM2 Ligand-linker Conjugates: These compounds are used to target the MDM2 E3 ligase for protein degradation
Uniqueness: E3 Ligase Ligand-linker Conjugate 18 is unique due to its specific ability to recruit the Cereblon protein, making it a valuable tool for the development of PROTACs that target a wide range of disease-related proteins .
Eigenschaften
Molekularformel |
C31H43N5O7 |
---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-10-8-21(9-11-33)19-34-12-14-35(15-13-34)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39) |
InChI-Schlüssel |
WLYSPYOEGIWXAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.